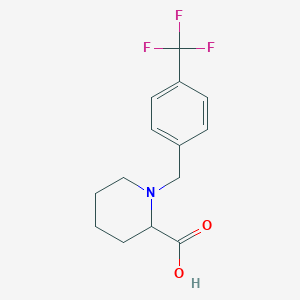
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidine ring with a carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl bromide, which is a key intermediate.
Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 1-(4-Trifluoromethylbenzyl)piperidine.
Carboxylation: The final step involves the carboxylation of 1-(4-Trifluoromethylbenzyl)piperidine to introduce the carboxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The benzyl and piperidine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Trifluoromethylphenyl)piperazine
- 4-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)piperidine
Uniqueness
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is unique due to the presence of both the trifluoromethyl group and the carboxyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C14H16F3NO2 |
|---|---|
分子量 |
287.28 g/mol |
IUPAC名 |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-10(5-7-11)9-18-8-2-1-3-12(18)13(19)20/h4-7,12H,1-3,8-9H2,(H,19,20) |
InChIキー |
VYYDTQAFRYLTIX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
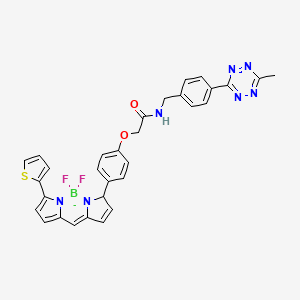
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
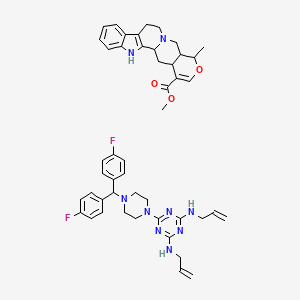


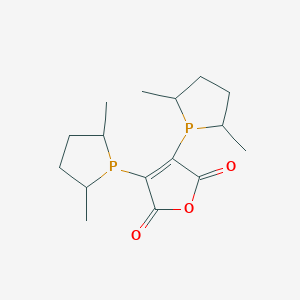
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
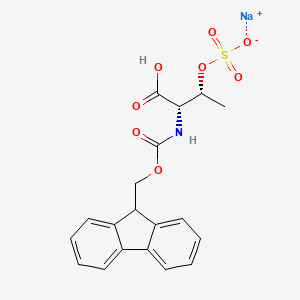
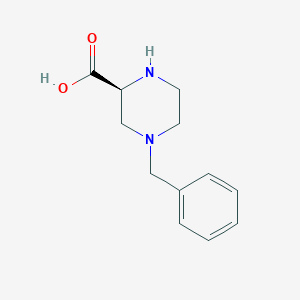
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
